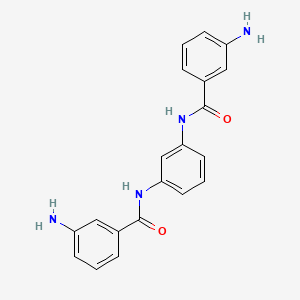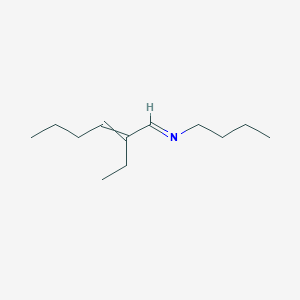
(E)-(4-Nitrophenyl)diazene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-Nitrophenyl)diazene-1-carbonitrile is a chemical compound known for its distinctive structure and properties It features a diazene group (N=N) bonded to a 4-nitrophenyl group and a carbonitrile group (C≡N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Nitrophenyl)diazene-1-carbonitrile typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with a suitable nitrile source, such as copper(I) cyanide, to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-Nitrophenyl)diazene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The diazene group can participate in substitution reactions, where the nitrogen atoms are replaced by other groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-aminophenyl diazene-1-carbonitrile.
Substitution: Various substituted diazene derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or other higher oxidation state compounds.
Aplicaciones Científicas De Investigación
(E)-(4-Nitrophenyl)diazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-(4-Nitrophenyl)diazene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazene group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(4-Nitrophenyl)diazene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
(E)-(4-Nitrophenyl)diazene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
(E)-(4-Nitrophenyl)diazene-1-methanol: Features a methanol group instead of a carbonitrile group.
Uniqueness
(E)-(4-Nitrophenyl)diazene-1-carbonitrile is unique due to its combination of a diazene group with a nitro group and a carbonitrile group
Propiedades
Número CAS |
829-78-7 |
|---|---|
Fórmula molecular |
C7H4N4O2 |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
(4-nitrophenyl)iminocyanamide |
InChI |
InChI=1S/C7H4N4O2/c8-5-9-10-6-1-3-7(4-2-6)11(12)13/h1-4H |
Clave InChI |
VFBDYNJVPQXSIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
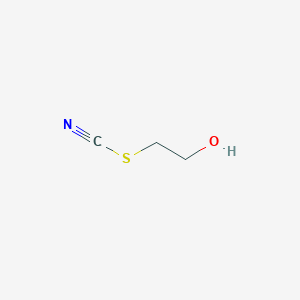
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
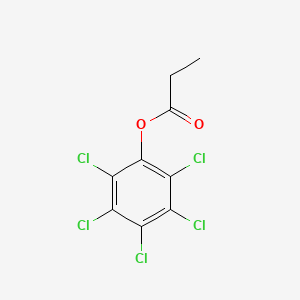
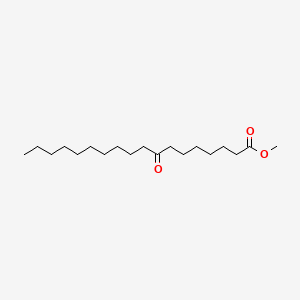
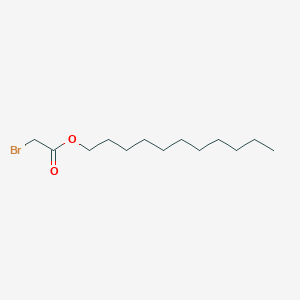
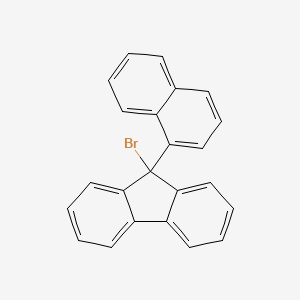
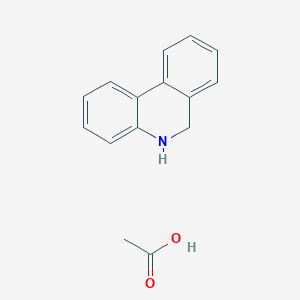
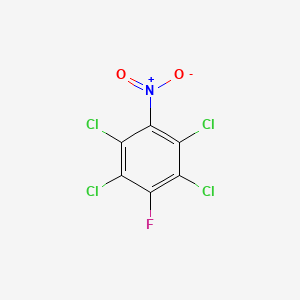

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
